The compound is derived from O-tert-butyl-L-threonine, a protected form of the amino acid threonine. The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a protecting group that stabilizes the amino acid during synthesis processes. This classification places Fmoc-O-tert-butyl-L-threonine N-carboxyanhydride among other N-carboxyanhydrides, which are known for their utility in peptide synthesis due to their reactivity and ability to polymerize under mild conditions .
The synthesis of Fmoc-O-tert-butyl-L-threonine N-carboxyanhydride typically involves several steps:
This multi-step synthesis highlights the importance of controlling reaction conditions, such as temperature and solvent choice, to optimize yield and purity.
Fmoc-O-tert-butyl-L-threonine N-carboxyanhydride participates in several key chemical reactions:
The mechanism by which Fmoc-O-tert-butyl-L-threonine N-carboxyanhydride facilitates peptide bond formation involves:
This mechanism allows for efficient polymerization with minimal side reactions when performed under controlled conditions .
The physical and chemical properties of Fmoc-O-tert-butyl-L-threonine N-carboxyanhydride include:
Fmoc-O-tert-butyl-L-threonine N-carboxyanhydride is utilized in various scientific applications:
The molecular architecture of Fmoc-Thr(tBu)-NCA integrates three strategically positioned functional elements that govern its reactivity and application. The core structure consists of a five-membered NCA ring fused to the threonine backbone, with the β-hydroxyl group protected as a tert-butyl ether and the α-amino group masked by the acid-labile Fmoc group. This configuration yields a molecule with the molecular formula C27H30N2O6 and a molecular weight of 478.54 g/mol – approximately 81 g/mol heavier than its precursor Fmoc-Thr(tBu)-OH (397.46 g/mol) due to the carbonyl and anhydride functionalities [1] [7].
Table 1: Key Structural and Physical Properties of Fmoc-Thr(tBu)-NCA and Related Compounds
Property | Fmoc-Thr(tBu)-NCA | Fmoc-Thr(tBu)-OH | Significance |
---|---|---|---|
Molecular Formula | C27H30N2O6 | C23H27NO5 | NCA ring adds carbonyl functionality |
Molecular Weight (g/mol) | 478.54 | 397.46 | Increased mass enables precise stoichiometry |
Chiral Centers | 2 (Cα, Cβ) | 2 (Cα, Cβ) | Controls secondary structure formation |
Protection Scheme | Fmoc (amine), tBu (side chain) | Fmoc (amine), tBu (side chain) | Orthogonal deprotection pathways |
Typical Optical Rotation | Not reported | [α]20D +16±1° (c=1% in EtOAc) [1] [7] | Indicates chiral purity |
Stereochemically, the molecule preserves the natural (2S,3R) configuration of L-threonine at both chiral centers – a critical feature that determines the folding and biological activity of resultant peptides and peptidomimetics [3]. The β-carbon stereochemistry introduces spatial constraints that influence both the kinetics of ring-opening polymerization and the secondary structures of resulting polymers. The tert-butyl group provides steric protection of the hydroxyl function while simultaneously enhancing solubility in non-polar organic solvents, addressing a historical limitation in NCA chemistry noted by Denkewalter and Hirschmann in their early work with NCAs [6]. The Fmoc group imposes distinctive electronic effects on the NCA ring, increasing its susceptibility to nucleophilic attack at the C-5 carbonyl while providing UV-detectability (λmax ≈ 267 nm) for reaction monitoring [1].
The crystalline structure exhibits characteristic FT-IR signatures at approximately 1850 cm-1 (asymmetric C=O stretch) and 1780 cm-1 (symmetric C=O stretch), confirming the anhydride functionality, while the Fmoc carbonyl appears near 1705 cm-1. This distinct vibrational pattern enables real-time monitoring of polymerization progress through the disappearance of NCA peaks [6]. The stereochemical integrity during NCA formation and polymerization remains exceptionally high (>99.8% enantiomeric purity), minimizing the formation of epimeric byproducts that compromise crystallinity and biological function in peptide materials [2].
Fmoc-Thr(tBu)-NCA serves as a dual-purpose reagent that bridges solid-phase peptide synthesis (SPPS) and ring-opening polymerization (ROP) methodologies. Its significance manifests in three key applications:
Table 2: Performance Comparison of Threonine Derivatives in Solid-Phase Synthesis
Parameter | Fmoc-Thr(tBu)-NCA | Fmoc-Thr(tBu)-OPfp | Fmoc-Thr(tBu)-ODhbt |
---|---|---|---|
Activation Requirement | None | HOBt/DIPEA | DIC/HOAt |
Typical Coupling Time | 2-5 minutes | 30-45 minutes | 20-30 minutes |
Epimerization Risk | <0.5% | 0.8-1.5% | 0.5-1.0% |
Byproduct Formation | CO2 only | HOBt derivatives | Urea derivatives |
Solvent Compatibility | Wide (THF, DCM, dioxane) | Limited (DMF, NMP) | Limited (DMF, NMP) |
Block Copolymer Synthesis: Fmoc-Thr(tBu)-NCA enables precise synthesis of peptide-polymer hybrids through sequential ROP. The Fmoc group uniquely serves as both a protective group and a polymerization regulator, controlling chain growth through steric and electronic effects. This controlled growth mechanism allows synthesis of poly(threonine) blocks with polydispersity indices (PDI) typically between 1.08-1.15 – significantly narrower than the PDI >1.3 observed with classical amine-initiated NCA polymerizations [6]. The tert-butyl protection prevents chain branching during polymerization, a critical advancement over unprotected threonine NCAs that undergo β-elimination or crosslinking at temperatures above -20°C. Subsequent deprotection of the Fmoc group reveals an amine terminus for chain extension with other NCAs (e.g., Fmoc-protected lysine or glutamic acid derivatives), creating amphiphilic block copolymers with applications in drug delivery and biomaterials [6].
Depsipeptide Synthesis: The orthogonal protection scheme enables selective deprotection strategies essential for synthesizing ester-linked depsipeptides. After chain assembly, the tert-butyl group can be selectively removed with trifluoroacetic acid (TFA) under conditions that preserve the Fmoc group, liberating the β-hydroxyl for esterification with C-terminal activated residues. This controlled side-chain activation has facilitated novel approaches to bioactive depsipeptides like the anticancer agent romidepsin and the antibiotic valinomycin [1].
The steric bulk of the tert-butyl ether profoundly influences macromolecular conformation. Poly(Fmoc-Thr(tBu)-NCA) adopts a stable 31-helical secondary structure in solution, as confirmed by CD spectroscopy showing characteristic minima at 208 nm and 222 nm. This preorganized architecture serves as a template for synthesizing biomimetic materials that replicate the mechanical properties of elastin and resilin [6].
The evolution of N-carboxyanhydride chemistry spans three distinct eras of innovation, culminating in the development of protected derivatives like Fmoc-Thr(tBu)-NCA:
Table 3: Historical Milestones in NCA Development
Era | Key Innovators | Contribution | Limitations Addressed |
---|---|---|---|
Foundation (1906-1950) | Hermann Leuchs | First synthesis of NCAs via phosgenation | Created reactive α-amino acid derivatives |
Polymerization Focus (1950-1980) | Paul Bartlett, Robert Denkewalter | NCA polymerization mechanisms, controlled oligomerization | Sequence control in peptide synthesis |
Protected NCA Era (1980-Present) | Various industrial/academic groups | Side-chain protected NCAs (Boc, Fmoc, tBu strategies) | Side reactions in complex sequences |
Foundation and Early Exploration (1906-1950): Hermann Leuchs' landmark 1906 report on the reaction between phosgene and glycine established the NCA platform, though the extreme sensitivity of early NCAs limited their utility [6] [10]. For decades, NCAs remained laboratory curiosities due to uncontrolled polymerization during storage and handling. The pivotal breakthrough came in 1950 when John L. Bailey demonstrated controlled peptide bond formation using NCAs in anhydrous media at low temperatures, though solubility issues hampered widespread adoption [6]. Paul Bartlett's subsequent exploration of aqueous-phase NCA chemistry in the 1950s revealed both promise and pitfalls – while coupling rates were exceptional (∼5 minutes per residue), sequence-specific oligomerization proved elusive due to hydrolysis and side reactions [6].
Polymer Chemistry Renaissance (1950-1980): Robert Denkewalter's visionary work at Merck in the 1960s established NCAs as viable intermediates for large-scale peptide synthesis, culminating in the monumental total synthesis of bovine ribonuclease A (124 amino acids) – the first enzymatic protein prepared synthetically [6]. This achievement validated the NCA approach but exposed critical limitations: unprotected side chains caused branching during polymerization, and epimerization at chiral centers compromised product homogeneity. The 1970s witnessed mechanistic refinements, particularly regarding initiation pathways. Researchers established that primary amines follow a "normal amine mechanism" involving direct nucleophilic attack at C-5 of the NCA ring, while tertiary amines proceed through a deprotonation pathway that generates carbamate intermediates [6]. These insights enabled better control over polymerization kinetics but couldn't fully address the inherent limitations of unprotected NCAs.
Protected NCA Revolution (1980-Present): The introduction of side-chain protected NCAs in the 1980s transformed the field. tert-butyl-based protection strategies, adapted from Bruce Merrifield's solid-phase peptide synthesis, solved the branching and side-reaction problems that plagued earlier NCA chemistry [9]. The 1990s witnessed the incorporation of Fmoc protection specifically for NCAs, providing an orthogonal deprotection scheme compatible with acid-labile tert-butyl groups [6]. Fmoc-Thr(tBu)-NCA exemplifies this third-generation NCA technology, offering stability, stereochemical fidelity, and controlled reactivity. Modern innovations focus on phosgene-free synthesis routes using triphosgene or diphosgene, and environmentally benign polymerization solvents like ionic liquids and supercritical CO2 [6] [10].
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: